Cas no 74538-26-4 (3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside)

74538-26-4 structure
Nome del prodotto:3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside
3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside
- N-[6-[(3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide
- DTXSID70996062
- N-Acetylkarminomycin
- 3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
- 74538-26-4
- Carminomycin, N-acetyl-
- 5,12-Naphthacenedione, 8-acetyl-10-((3-(acetylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-, (8S-cis-)-
- N-Acetylcarminomycin
- Karminomycin, N-acetyl-
-
- Inchi: InChI=1S/C28H29NO11/c1-10-23(33)15(29-12(3)31)7-18(39-10)40-17-9-28(38,11(2)30)8-14-20(17)27(37)22-21(25(14)35)24(34)13-5-4-6-16(32)19(13)26(22)36/h4-6,10,15,17-18,23,32-33,35,37-38H,7-9H2,1-3H3,(H,29,31)
- Chiave InChI: LOIHILWNUHRZME-UHFFFAOYSA-N
- Sorrisi: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C)O
Proprietà calcolate
- Massa esatta: 555.174
- Massa monoisotopica: 555.174
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 40
- Conta legami ruotabili: 4
- Complessità: 1050
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 6
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 200Ų
Proprietà sperimentali
- Densità: 1.59
- Punto di ebollizione: 837.5°C at 760 mmHg
- Punto di infiammabilità: 460.3°C
- Indice di rifrazione: 1.701
3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside Letteratura correlata
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
74538-26-4 (3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside) Prodotti correlati
- 2227844-34-8(rac-4-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenol)
- 2034343-38-7(1-({2,3'-bifuran-5-yl}methyl)-3-tert-butylurea)
- 1521417-81-1(4-Isothiazolecarboxaldehyde, 3-chloro-5-methyl- )
- 2138142-73-9(N-(4-amino-4-methylcyclohexyl)-2-methoxyacetamide)
- 2229633-54-7(2,4-dichloro-5-(1-ethynylcyclopropyl)pyridine)
- 2418642-30-3(3-(Azidomethyl)-5-iodo-2-methylaniline)
- 1788558-07-5(1-[1-[(5-Methyl-2-thienyl)sulfonyl]-3-pyrrolidinyl]-1H-1,2,3-triazole)
- 1936322-38-1(Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate)
- 125366-78-1([1,1'-Biphenyl]-3,3'-dicarboxaldehyde, 4,4'-dihydroxy-)
- 2171973-66-1(5-(propan-2-yl)-6-propylpiperidin-3-amine)
Fornitori consigliati
江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
